molecular formula C25H20F4N2OS B11527531 N-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11527531
M. Wt: 472.5 g/mol
InChI Key: VQZVWUNCEAODEM-UHFFFAOYSA-N
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Description

(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C25H20F4N2OS

Molecular Weight

472.5 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-3-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C25H20F4N2OS/c1-32-23-11-10-18(14-21(23)26)22-16-33-24(31(22)13-12-17-6-3-2-4-7-17)30-20-9-5-8-19(15-20)25(27,28)29/h2-11,14-16H,12-13H2,1H3

InChI Key

VQZVWUNCEAODEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCC4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Phenyl-substituted thiazoles: Compounds with phenyl groups attached to the thiazole ring.

    Trifluoromethyl-substituted compounds: Molecules with trifluoromethyl groups that exhibit similar chemical properties.

Uniqueness

The uniqueness of (2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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